molecular formula C6H16ClNO2S B1429946 Methyl[2-(propane-2-sulfonyl)ethyl]amine hydrochloride CAS No. 1423029-54-2

Methyl[2-(propane-2-sulfonyl)ethyl]amine hydrochloride

Cat. No.: B1429946
CAS No.: 1423029-54-2
M. Wt: 201.72 g/mol
InChI Key: ZDENDFKNJRJTBU-UHFFFAOYSA-N
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Description

Methyl[2-(propane-2-sulfonyl)ethyl]amine hydrochloride is a chemical compound with the molecular formula C6H16ClNO2S and a molecular weight of 201.71 g/mol . This compound is characterized by the presence of a sulfonyl group attached to a propane chain, which is further linked to an amine group. The hydrochloride form indicates that it is a salt, which enhances its solubility in water and other polar solvents.

Preparation Methods

The synthesis of Methyl[2-(propane-2-sulfonyl)ethyl]amine hydrochloride involves several steps, typically starting with the preparation of the sulfonyl precursor. One common method involves the reaction of propane-2-sulfonyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Methyl[2-(propane-2-sulfonyl)ethyl]amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfonic acids under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding sulfides or thiols using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl[2-(propane-2-sulfonyl)ethyl]amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl[2-(propane-2-sulfonyl)ethyl]amine hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes, thereby modifying their activity. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Methyl[2-(propane-2-sulfonyl)ethyl]amine hydrochloride can be compared with other sulfonyl-containing compounds such as sulfonamides and sulfonylureas. While all these compounds contain the sulfonyl group, their chemical properties and biological activities can vary significantly:

    Sulfonamides: Known for their antibacterial properties, sulfonamides are widely used in medicine as antibiotics.

    Sulfonylureas: These compounds are used as oral hypoglycemic agents in the treatment of diabetes.

The unique combination of the sulfonyl and amine groups in this compound gives it distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-methyl-2-propan-2-ylsulfonylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2S.ClH/c1-6(2)10(8,9)5-4-7-3;/h6-7H,4-5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDENDFKNJRJTBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)CCNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423029-54-2
Record name Ethanamine, N-methyl-2-[(1-methylethyl)sulfonyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423029-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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